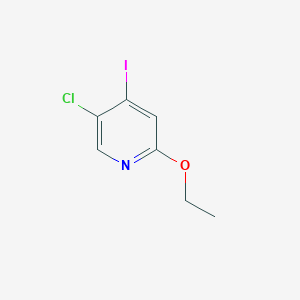

5-Chloro-4-iodo-2-ethoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethoxy-4-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO/c1-2-11-7-3-6(9)5(8)4-10-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUGWFOFPZNVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 4 Iodo 2 Ethoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring, a consequence of the electronegative nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further modulated by the substituents present on the ring.

Reactivity at the Halogenated Positions (C4, C5)

5-Chloro-4-iodo-2-ethoxypyridine possesses two potential sites for nucleophilic attack: the carbon bearing the iodine atom (C4) and the carbon bearing the chlorine atom (C5). The regioselectivity of SNAr reactions is governed by a combination of electronic and steric factors. Generally, in nucleophilic aromatic substitution on pyridine rings, positions C2 and C4 are electronically favored for attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.

In the case of this compound, the C4 position is activated by the para-nitrogen atom. The C5 position lacks this direct resonance stabilization. Furthermore, the carbon-iodine bond is generally weaker and more polarizable than the carbon-chlorine bond, making iodide a better leaving group. Consequently, nucleophilic attack is expected to occur preferentially at the C4 position, leading to the displacement of the iodo group.

While specific experimental data for this exact compound is not widely published, studies on analogous dihalopyridines consistently show that the halogen at the C4 position is more labile in SNAr reactions.

Influence of the Ethoxy Group on Pyridine Ring Activation

The ethoxy group at the C2 position is an electron-donating group through resonance, which increases the electron density of the pyridine ring. While this effect generally deactivates the ring towards nucleophilic attack, its influence is position-dependent. By donating electron density, the ethoxy group can help to stabilize the positive charge that develops on the ring during the departure of the leaving group in the second step of the SNAr mechanism.

However, the primary activating influence for SNAr on this molecule remains the electron-withdrawing effect of the ring nitrogen, which is most strongly felt at the C2 and C4 positions. The ethoxy group at C2 can also exert a steric effect, potentially hindering the approach of a nucleophile to the adjacent C3 position, though this is not a primary site for SNAr in this molecule.

Mechanistic Pathways of SNAr Reactions

The SNAr reaction of this compound with a nucleophile (Nu⁻) is expected to proceed via a two-step addition-elimination mechanism.

Nucleophilic Addition: The nucleophile attacks the electron-deficient C4 position, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the iodide ion, which is a good leaving group. This step is typically fast.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitrogen atom. The nitrogen atom can also be protonated under the acidic conditions often used for SEAr, further deactivating the ring. When substitution does occur, it is directed to the C3 and C5 positions, which are less deactivated than the C2, C4, and C6 positions.

Metal-Catalyzed Transformations of this compound

The halogen substituents on this compound make it an excellent substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Carbon-Carbon Bond Forming Reactions (e.g., Heck, Negishi, Stille)

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bonds. Therefore, in this compound, the C4-iodo bond is significantly more reactive than the C5-chloro bond in reactions like the Heck, Negishi, and Stille couplings. This difference in reactivity allows for selective functionalization at the C4 position.

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base. For this compound, the reaction would be expected to selectively occur at the C4 position to yield a 4-alkenyl-5-chloro-2-ethoxypyridine derivative.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. Selective coupling at the C4-iodo position of this compound with an organozinc reagent would provide the corresponding 4-substituted product.

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. Similar to the other cross-coupling reactions, the C4-iodo bond of this compound would be the preferred site of reaction.

The general catalytic cycle for these reactions involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond.

Transmetalation (for Negishi and Stille) or Carbopalladation (for Heck): The organic group from the organometallic reagent replaces the halide on the palladium catalyst.

Reductive Elimination: The two organic groups are eliminated from the palladium catalyst, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Below is a table summarizing the expected selective transformations:

| Reaction | Coupling Partner | Expected Major Product |

| Heck | Alkene | 4-Alkenyl-5-chloro-2-ethoxypyridine |

| Negishi | Organozinc Reagent | 4-Substituted-5-chloro-2-ethoxypyridine |

| Stille | Organotin Reagent | 4-Substituted-5-chloro-2-ethoxypyridine |

Carbon-Heteroatom Bond Forming Reactions (e.g., N-, O-, S-Arylation)

Carbon-heteroatom bond forming reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are powerful tools in organic synthesis for the construction of C-N, C-O, and C-S bonds. While no specific studies on this compound undergoing these reactions have been found, the reactivity of related halopyridines provides a strong basis for predicting its behavior.

The general mechanism for palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. For this compound, the greater reactivity of the C-I bond compared to the C-Cl bond suggests that substitution at the 4-position would be favored under typical Buchwald-Hartwig conditions.

Similarly, copper-catalyzed Ullmann-type reactions for C-O and C-S bond formation would also be expected to proceed preferentially at the more labile C-I bond. These reactions typically require a copper(I) catalyst, a base, and often a ligand to facilitate the coupling of an alcohol or thiol with the aryl halide.

Table 1: Predicted Reactivity in Carbon-Heteroatom Bond Forming Reactions

| Reaction Type | Nucleophile | Predicted Major Product | Probable Catalyst System |

| N-Arylation | R₂NH | 5-Chloro-2-ethoxy-4-(dialkylamino)pyridine | Pd(0) with phosphine (B1218219) ligand |

| O-Arylation | ROH | 5-Chloro-2-ethoxy-4-(alkoxy)pyridine | Cu(I) with ligand |

| S-Arylation | RSH | 5-Chloro-2-ethoxy-4-(alkylthio)pyridine | Cu(I) with ligand |

This table represents predicted outcomes based on general principles of reactivity for halopyridines. Experimental verification is required.

Redox Chemistry of the Compound

The redox chemistry of this compound has not been specifically detailed in the literature. However, the electrochemical behavior of pyridine and its halogenated derivatives can offer insights into potential oxidation and reduction pathways.

Oxidation Pathways and Mechanisms

Oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common reaction for pyridine derivatives, often achieved using peroxy acids. The resulting N-oxide can significantly alter the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions. Oxidation of the ethoxy group is also a possibility under stronger oxidizing conditions, potentially leading to dealkylation or further oxidation of the resulting hydroxyl group.

Reduction Processes and Their Synthetic Utility

The reduction of this compound would likely involve the sequential removal of the halogen atoms. The C-I bond is significantly weaker than the C-Cl bond and would be preferentially reduced. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like zinc dust in acetic acid. Selective reduction of the iodo group would provide 5-chloro-2-ethoxypyridine (B3034778), a useful intermediate for further functionalization. Complete reduction would lead to 2-ethoxypyridine (B84967). The pyridine ring itself can be reduced to a piperidine (B6355638) ring under more forcing hydrogenation conditions.

Rearrangement Reactions and Pericyclic Processes Involving the Pyridine Core

While no specific rearrangement or pericyclic reactions involving this compound have been documented, the general reactivity of pyridine derivatives suggests potential transformations. For instance, certain substituted pyridines can undergo thermal or photochemical rearrangements. The presence of the ethoxy group at the 2-position could potentially lead to a Chapman-like rearrangement under thermal conditions, where the ethyl group migrates from the oxygen to the pyridine nitrogen to form an N-ethyl-2-pyridone.

Pericyclic reactions, which involve a concerted cyclic transition state, are also a possibility. For example, the pyridine ring can act as a diene or a dienophile in Diels-Alder reactions, although the aromaticity of the ring often makes such reactions challenging. The substituents on the ring would play a crucial role in modulating its reactivity in such processes.

Studies on Reactive Intermediates and Transition States

Detailed mechanistic studies involving the generation and characterization of reactive intermediates and transition states for reactions of this compound are not available. However, based on the predicted reactivity, several key intermediates can be postulated.

In nucleophilic aromatic substitution reactions, a Meisenheimer-type intermediate, a negatively charged species where the nucleophile has added to the ring, would be formed. The stability of this intermediate is crucial for the reaction to proceed. For substitution at the 4-position, the negative charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.

In potential rearrangement reactions, radical or ionic intermediates could be involved. For example, a photochemical rearrangement might proceed through an excited state, leading to the formation of biradical species.

Computational chemistry could provide valuable insights into the transition states of these potential reactions, helping to predict the most likely reaction pathways and the influence of the substituents on the activation energies.

Sophisticated Spectroscopic and Diffraction Techniques for Molecular Characterization and Interaction Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution and the solid state. For a molecule with the complexity of 5-Chloro-4-iodo-2-ethoxypyridine, advanced NMR techniques are essential for unambiguous characterization.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the chemical environment of magnetically active nuclei, the substitution pattern of this compound necessitates multi-dimensional (2D) NMR experiments for complete and unambiguous assignment of all signals. The pyridine (B92270) ring contains two remaining protons, and their exact positions relative to the substituents are confirmed through correlation spectroscopy.

Key 2D NMR experiments for this molecule would include:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be critical for identifying spin-spin coupled protons. For the ethoxy group, a distinct cross-peak would be observed between the methylene (-OCH₂-) and methyl (-CH₃) protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for the two aromatic C-H groups as well as the methylene and methyl carbons of the ethoxy substituent.

Based on established substituent effects on the pyridine ring, a set of predicted chemical shifts can be estimated, which would be confirmed and precisely assigned using the suite of 2D NMR experiments described.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|

| H-3 | ¹H | ~6.8 - 7.0 | Singlet | C-2, C-4, C-5 |

| H-6 | ¹H | ~7.9 - 8.1 | Singlet | C-2, C-4, C-5 |

| -OCH₂CH₃ | ¹H | ~4.3 - 4.5 | Quartet | C-2, -OCH₂CH₃ |

| -OCH₂CH₃ | ¹H | ~1.3 - 1.5 | Triplet | -OCH₂CH₃ |

| C-2 | ¹³C | ~162 - 165 | Quaternary | H-3, -OCH₂CH₃ |

| C-3 | ¹³C | ~110 - 113 | CH | H-3 |

| C-4 | ¹³C | ~90 - 95 | Quaternary | H-3, H-6 |

| C-5 | ¹³C | ~125 - 128 | Quaternary | H-3, H-6 |

| C-6 | ¹³C | ~150 - 153 | CH | H-6 |

| -OCH₂CH₃ | ¹³C | ~61 - 64 | CH₂ | -OCH₂CH₃ |

| -OCH₂CH₃ | ¹³C | ~14 - 16 | CH₃ | -OCH₂CH₃ |

Dynamic NMR (DNMR) is a powerful technique used to study molecular motions that occur on the NMR timescale, such as bond rotations and conformational equilibria. copernicus.org For this compound, a key area of dynamic study would be the rotational barrier around the C(2)-O bond of the ethoxy group.

At room temperature, the rotation around this bond is typically fast, resulting in a time-averaged signal for the ethoxy group. However, if steric hindrance from the adjacent substituent at the 3-position (in this case, a proton) is significant, this rotation could be slowed at lower temperatures. Variable-temperature (VT) NMR experiments could be employed to investigate this phenomenon. By monitoring the ¹H NMR spectrum as the temperature is lowered, one could observe the broadening and eventual coalescence of signals if the molecule enters a slow-exchange regime. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational process, providing valuable insight into the molecule's conformational flexibility.

While solution-state NMR characterizes molecules in an isotropic environment, solid-state NMR (ssNMR) provides detailed information about the structure and dynamics in the crystalline state. This is particularly important for identifying polymorphism—the existence of multiple crystalline forms—which can have different physical properties.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would be the technique of choice. Different polymorphs would yield distinct ¹³C ssNMR spectra due to differences in crystal packing and intermolecular interactions. Furthermore, ssNMR is sensitive to non-covalent interactions that define the crystal lattice. It could be used to probe for potential halogen bonding (C-I···N or C-Cl···N interactions) or π-π stacking between the pyridine rings, providing data that is complementary to single-crystal X-ray diffraction.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques are exquisitely sensitive to the types of chemical bonds and functional groups present, making them essential for structural verification.

The FT-IR and Raman spectra of this compound would display a series of characteristic absorption bands corresponding to the vibrations of its specific functional groups and the pyridine core. The presence of strong, electron-withdrawing halogen substituents and an electron-donating ethoxy group influences the electronic distribution and bond strengths within the pyridine ring, leading to characteristic shifts in its vibrational frequencies.

Key expected vibrational modes include:

Aromatic C-H Stretch: A weak to medium band appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands between 2850-3000 cm⁻¹ from the ethoxy group.

Pyridine Ring (C=C, C=N) Stretches: A series of characteristic bands typically found in the 1400-1600 cm⁻¹ region.

C-O-C Asymmetric Stretch: A strong band, characteristic of the ether linkage, expected around 1250 cm⁻¹.

C-Cl Stretch: A medium to strong band in the fingerprint region, typically between 600-800 cm⁻¹.

C-I Stretch: A band found at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Pyridine Ring | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | -OCH₂CH₃ | 2850 - 2980 | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1550 - 1600 | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1450 - 1500 | Strong |

| C-O Asymmetric Stretch | Aryl-Alkyl Ether | 1230 - 1270 | Strong |

| C-Cl Stretch | Aryl Halide | 600 - 800 | Medium-Strong |

| C-I Stretch | Aryl Halide | 500 - 600 | Medium |

Modern chemical process development relies heavily on Process Analytical Technology (PAT) to monitor reactions in real-time. nih.govxjtu.edu.cn In situ FT-IR spectroscopy is a powerful PAT tool that allows for the continuous tracking of reactant, intermediate, and product concentrations directly within the reaction vessel. mdpi.com

For this compound, the C-I bond at the 4-position is the most likely site for further chemical transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig). An in situ FT-IR probe could be used to monitor the progress of such a reaction. By tracking the decrease in intensity of a characteristic vibrational band of the starting material (e.g., a specific ring mode or the C-I vibration) and the concurrent increase in a new band unique to the product, chemists can gain a detailed kinetic profile of the reaction. This real-time data is invaluable for optimizing reaction conditions, ensuring reaction completion, and identifying the formation of any transient intermediates, leading to safer and more efficient chemical syntheses. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic structure of molecules. These techniques provide insights into the electronic transitions between different energy levels within a molecule and can be used to study how these transitions are affected by the molecular environment and intermolecular interactions.

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the pyridine ring. The parent pyridine molecule exhibits absorption maxima around 202 nm and 254 nm. sielc.com The presence of substituents on the pyridine ring in this compound—specifically the chloro, iodo, and ethoxy groups—is anticipated to cause a bathochromic (red) shift in these absorption bands. This shift is due to the influence of the substituents on the π-electron system of the pyridine ring.

The ethoxy group, being an electron-donating group, is likely to increase the electron density in the ring, which generally leads to a red shift of the π→π* transitions. The halogen atoms (chloro and iodo) can have a more complex effect, involving both inductive electron withdrawal and resonance electron donation. For instance, studies on 2-chloropyridine (B119429) have shown specific absorption characteristics. researchgate.net The interplay of these electronic effects will determine the precise location of the absorption maxima for this compound.

In fluorescence spectroscopy, upon excitation at an appropriate wavelength, this compound is expected to exhibit emission at a longer wavelength than its absorption. The fluorescence properties, including the quantum yield and lifetime, will be highly dependent on the nature of the substituents and the solvent environment. mdpi.comnih.gov The presence of heavy atoms like iodine can lead to enhanced intersystem crossing, which may quench fluorescence but could promote phosphorescence. The emission spectra of substituted pyridines can vary significantly, with emission maxima often observed between 300 and 450 nm depending on the specific substituents and the polarity of the solvent. mdpi.com

Table 1: Predicted Spectroscopic Properties of this compound

| Property | Predicted Value/Range | Basis of Prediction |

|---|---|---|

| UV-Vis Absorption Maxima (λmax) | 260 - 280 nm | Bathochromic shift from pyridine (254 nm) sielc.com due to chloro, iodo, and ethoxy substituents. |

| Fluorescence Emission Maxima (λem) | 300 - 450 nm | Based on fluorescence data for various substituted pyridines. mdpi.com |

| Stokes Shift | 40 - 170 nm | Calculated from the difference between predicted λem and λmax. |

Changes in the UV-Vis and fluorescence spectra of this compound in different solvents or at varying concentrations can provide valuable information about molecular interactions and aggregation. Solvatochromism, the change in the color of a substance with the polarity of the solvent, can be indicative of changes in the dipole moment of the molecule upon electronic excitation. A bathochromic shift with increasing solvent polarity would suggest a more polar excited state.

Aggregation-induced emission (AIE) is another phenomenon that could be investigated for this compound. nih.gov In some molecules, fluorescence is quenched in dilute solutions but becomes significant in the aggregated state. This can be studied by monitoring the fluorescence intensity in solvent mixtures where the compound has poor solubility. Any observed AIE effects would be highly relevant for applications in materials science and sensing.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. For this compound (molecular formula C7H7ClINO), HRMS would provide a highly accurate mass measurement, confirming its elemental composition.

The fragmentation pattern in the mass spectrum would offer significant structural information. Based on the mass spectra of related compounds like 2-ethoxypyridine (B84967) and other substituted pyridines, a plausible fragmentation pathway can be predicted. nih.govnist.gov The fragmentation of alkyl halides often involves the loss of the halogen or alpha-cleavage. youtube.com

A likely primary fragmentation step for this compound would be the loss of the ethyl group from the ethoxy moiety, leading to a radical cation. Another probable fragmentation pathway is the cleavage of the C-O bond of the ether. Subsequent fragmentation could involve the loss of the halogen atoms (chlorine and iodine) and the fragmentation of the pyridine ring itself. The fragmentation of the pyridine ring in substituted pyridines has been shown to involve the loss of HCN or related fragments. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Plausible Fragmentation Pathway |

|---|---|---|

| [M]+• | ~284.92 | Molecular ion |

| [M - C2H5]+ | ~255.90 | Loss of the ethyl group |

| [M - OC2H5]+ | ~239.90 | Cleavage of the ethoxy group |

| [M - I]+ | ~157.99 | Loss of the iodine atom |

| [M - Cl]+ | ~249.95 | Loss of the chlorine atom |

Advanced hyphenated analytical techniques (e.g., GC-MS, LC-MS/MS) for Purity and Reaction Mixture Analysis in Research Settings

In the research and development of novel compounds such as this compound, the utilization of advanced hyphenated analytical techniques is indispensable for ensuring the purity of the final product and for monitoring the progress of its synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools that provide both separation and structural identification of the target compound, as well as any impurities or reaction by-products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a sample mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then ionizes and fragments the eluted components, providing a unique mass spectrum that acts as a chemical fingerprint.

In a typical GC-MS analysis of this compound, the compound would be identified by its specific retention time and its characteristic mass spectrum. The purity of the compound can be determined by integrating the peak area of the target compound and comparing it to the total area of all detected peaks.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M+). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M+ peak would be anticipated. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH2CH3), the iodine atom (-I), and the chlorine atom (-Cl), leading to characteristic fragment ions.

Table 4.6.1: Postulated GC-MS Data for this compound

| Parameter | Value |

| Retention Time (min) | 12.5 |

| Molecular Ion (m/z) | 299 (M+), 301 (M+2) |

| Key Fragment Ions (m/z) | 270 ([M-C2H5]+), 254 ([M-OC2H5]+), 172 ([M-I]+), 264 ([M-Cl]+) |

| Purity (%) | >99 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Reaction Mixture Analysis

LC-MS/MS is a highly sensitive and selective technique that is particularly useful for analyzing complex reaction mixtures and for detecting trace-level impurities. This method is especially advantageous for compounds that are not amenable to GC analysis due to low volatility or thermal instability. In the context of the synthesis of this compound, LC-MS/MS can be employed to monitor the consumption of starting materials, the formation of the desired product, and the emergence of any by-products in real-time.

A significant application of LC-MS/MS in this setting is the detection and quantification of potential genotoxic impurities (GTIs), which may arise from the starting materials or side reactions. For instance, in the synthesis of related pyridine-based active pharmaceutical ingredients, LC-MS/MS has been successfully used to detect impurities at parts-per-million (ppm) levels rasayanjournal.co.in.

Reaction Monitoring:

The synthesis of this compound may involve starting materials such as 2,5-dichloro-4-iodopyridine (B1394885) and sodium ethoxide. LC-MS/MS can be used to track the disappearance of the starting materials and the appearance of the product. The high sensitivity of MS/MS allows for the detection of the product even at very low concentrations in the early stages of the reaction.

Table 4.6.2: Illustrative LC-MS/MS Parameters for the Analysis of a this compound Reaction Mixture

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| 2,5-dichloro-4-iodopyridine | 273 | 238 | 8.2 |

| This compound | 300 | 272 | 10.5 |

| Potential By-product (e.g., 2,5-diethoxypyridine) | 168 | 140 | 7.1 |

By employing these advanced hyphenated techniques, researchers can ensure the high purity of synthesized this compound and gain valuable insights into the reaction kinetics and mechanism, facilitating process optimization and the development of robust synthetic protocols.

Computational and Theoretical Chemistry Approaches for 5 Chloro 4 Iodo 2 Ethoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to provide detailed information about the molecule's electronic and geometric structure.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. ijesit.com Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy and other properties from the electron density. For 5-Chloro-4-iodo-2-ethoxypyridine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute key energetic properties. ijesit.com

These calculations yield important thermodynamic data, providing insights into the molecule's stability and formation. The optimized geometry reveals precise bond lengths and angles, which are crucial for understanding the steric and electronic effects of the chloro, iodo, and ethoxy substituents on the pyridine (B92270) ring.

| Property | Value |

|---|---|

| Total Energy (Hartree) | -589.743 |

| Enthalpy (Hartree) | -589.631 |

| Gibbs Free Energy (Hartree) | -589.689 |

| Dipole Moment (Debye) | 2.15 |

Beyond DFT, other quantum mechanical methods are available for studying molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net These methods can provide highly accurate results but are computationally demanding, making them more suitable for smaller molecules.

On the other end of the spectrum, semi-empirical methods, such as AM1 and PM3, utilize a simplified Hartree-Fock formalism and incorporate parameters derived from experimental data to accelerate calculations. uni-muenchen.dewikipedia.org While less accurate than ab initio or DFT methods, they are significantly faster and can be applied to larger molecular systems. wikipedia.org For this compound, these methods can be used for initial geometry optimizations or for qualitative assessments of molecular properties before employing more rigorous techniques.

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed at the DFT level, can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C atoms. These theoretical values, when compared to experimental spectra, help in the assignment of signals and confirmation of the molecular structure.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the vibrational modes of the molecule and can be correlated with the peaks observed in an experimental infrared (IR) spectrum. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data due to the neglect of anharmonicity and basis set imperfections.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions of a molecule. This approach provides information on the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Visible (UV-Vis) spectrum. researchgate.net These calculations can help identify the nature of the electronic transitions, such as π → π* or n → π* transitions, within the molecule.

| Proton | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| H (pyridine ring) | 7.85 | 7.92 |

| -CH₂- (ethoxy) | 4.40 | 4.45 |

| -CH₃ (ethoxy) | 1.42 | 1.48 |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

For this compound, a key area of interest is the conformational flexibility of the ethoxy group. The rotation around the C-O single bond can lead to different conformers with varying energies. A conformational analysis can be performed by systematically rotating this bond and calculating the potential energy at each step using quantum mechanical methods. This generates a potential energy surface that identifies the most stable (lowest energy) conformations of the molecule. MD simulations can further explore the conformational landscape and the transitions between different stable states.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 2.5 | Eclipsed |

| 60 | 0.5 | Gauche |

| 120 | 2.8 | Eclipsed |

| 180 | 0.0 | Anti (Most Stable) |

Reactivity Prediction and Mechanistic Modeling

Computational chemistry is also a powerful tool for predicting the chemical reactivity of a molecule and for modeling reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). ijesit.comyoutube.com

HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, making the molecule a better nucleophile.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule a better electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability. nih.gov A large gap implies high stability and low reactivity, while a small gap suggests that the molecule is more reactive. nih.gov

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and softness (S). These indices provide a quantitative measure of the molecule's reactivity. For this compound, the distribution of the HOMO and LUMO lobes on the molecule can predict the most likely sites for nucleophilic and electrophilic attack.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.31 |

| Electronegativity (χ) | 3.885 |

| Chemical Hardness (η) | 2.655 |

| Chemical Softness (S) | 0.188 |

Fukui Functions and Electrophilic/Nucleophilic Sites

The Fukui function is a key concept in density functional theory that helps in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.orgnih.gov It quantifies the change in electron density at a particular point in the molecule as the total number of electrons is altered.

For this compound, the Fukui functions can be calculated to pinpoint the atoms most susceptible to different types of chemical reactions. The sites with a high value for the Fukui function for nucleophilic attack (f+) are considered electrophilic, meaning they are prone to attack by electron-rich species. Conversely, sites with a high value for the Fukui function for electrophilic attack (f-) are identified as nucleophilic, indicating they are likely to react with electron-deficient species.

The electron-withdrawing effects of the chlorine and iodine atoms, coupled with the electron-donating nature of the ethoxy group and the inherent electronic properties of the pyridine ring, create a distinct reactivity map. The nitrogen atom in the pyridine ring is inherently nucleophilic. The carbon atoms attached to the halogen substituents are expected to be primary electrophilic sites due to the high electronegativity of chlorine and iodine, which polarizes the C-Cl and C-I bonds.

| Atomic Site | f+ (Electrophilic Attack Susceptibility) | f- (Nucleophilic Attack Susceptibility) | Predicted Reactivity |

|---|---|---|---|

| N1 | 0.05 | 0.25 | Nucleophilic |

| C2 | 0.18 | 0.08 | Electrophilic |

| C3 | 0.07 | 0.15 | Nucleophilic |

| C4 | 0.28 | 0.03 | Strongly Electrophilic |

| C5 | 0.22 | 0.05 | Electrophilic |

| C6 | 0.10 | 0.12 | Slightly Nucleophilic |

Predicting Regioselectivity of Substitutions and Deprotonations

Building upon the insights from Fukui functions, computational methods can predict the regioselectivity of various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and deprotonation.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For this compound, the carbon atoms bonded to the halogens (C4 and C5) are the most likely sites for nucleophilic attack. nih.gov The relative stability of the Meisenheimer intermediates, which are formed during the reaction, can be calculated to determine the preferred site of substitution. researchgate.net Generally, the position that can better stabilize the negative charge of the intermediate will be favored. The iodine atom is a better leaving group than the chlorine atom, which would also influence the regioselectivity.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene, the activating effect of the ethoxy group can facilitate such reactions. The directing effects of the substituents would determine the position of attack. The ethoxy group is an ortho-, para-director, while the halogens are deactivating ortho-, para-directors. Computational models can calculate the energies of the sigma-complex intermediates to predict the most favorable position for electrophilic attack.

Deprotonation: The acidity of the C-H bonds on the pyridine ring can be assessed computationally. The most acidic proton is the one that, upon removal, results in the most stable carbanion. The electron-withdrawing nature of the adjacent substituents will increase the acidity of a proton. Therefore, the proton at the C3 or C6 position would be the most likely to be abstracted by a strong base.

| Reaction Type | Predicted Primary Site of Reaction | Justification |

|---|---|---|

| Nucleophilic Substitution | C4 | Good leaving group (Iodine), significant electrophilicity. |

| Electrophilic Substitution | C3 or C6 | Influence of the activating ethoxy group. |

| Deprotonation | C3 | Proximity to electron-withdrawing nitrogen and iodine. |

Topological Analysis of Electron Density (e.g., QTAIM, ELF, LOL, RDG)

Topological analysis of the electron density provides a detailed picture of the chemical bonding and non-covalent interactions within a molecule.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis partitions the electron density of a molecule into atomic basins, allowing for the characterization of bond paths and the nature of atomic interactions. nih.gov For this compound, QTAIM would reveal the properties of the covalent bonds (e.g., C-C, C-N, C-Cl, C-I, C-O) and could identify any intramolecular non-covalent interactions. The analysis of bond critical points would provide information on the bond strength and polarity.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the electron localization in a molecule, providing a visual representation of chemical bonds and lone pairs. researchgate.netwikipedia.org For the target molecule, ELF and LOL analysis would clearly show the covalent bonds, the lone pairs on the nitrogen and oxygen atoms, and the core electrons of the heavier atoms. These methods are valuable for understanding the electronic structure in an intuitive way. rsc.orgjussieu.fr

Reduced Density Gradient (RDG): The RDG is a tool used to identify and visualize weak non-covalent interactions. protheragen.ainih.gov By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, it is possible to distinguish between attractive (like hydrogen bonds or van der Waals interactions) and repulsive interactions. unam.mx In this compound, RDG analysis could reveal weak intramolecular interactions, for instance, between the ethoxy group and the adjacent part of the pyridine ring.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can simulate these effects, a phenomenon known as solvatochromism. wikipedia.org For a polar molecule like this compound, the choice of solvent is crucial.

Polar solvents are expected to stabilize the ground and transition states of polar reactions, potentially altering reaction rates and regioselectivity. For instance, in SNAr reactions, polar aprotic solvents are known to accelerate the reaction rate. Computational methods, such as the Polarizable Continuum Model (PCM), can be used to calculate the molecular properties and reaction energetics in different solvents, providing a quantitative understanding of solvent effects. The interaction of the solute with various solvents can be explored through multiparameter solvent scales. nih.gov

| Solvent | Dielectric Constant | Expected Effect on SNAr Rate | Rationale |

|---|---|---|---|

| Hexane | 1.9 | Slow | Nonpolar, poor stabilization of polar intermediates. |

| Tetrahydrofuran (THF) | 7.6 | Moderate | Moderately polar, some stabilization. |

| Dimethylformamide (DMF) | 36.7 | Fast | Polar aprotic, strong stabilization of polar transition states. |

| Water | 80.1 | Complex | Polar protic, can solvate both nucleophile and leaving group. |

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies

By calculating a range of molecular descriptors (e.g., topological, electronic, and steric) for a set of similar compounds with known properties, a statistical model can be built. This model can then be used to predict the properties of new or untested compounds like this compound. Such properties could include boiling point, solubility, or even reactivity parameters. The development of robust QSPR models relies on the availability of a diverse and high-quality dataset of related molecules. researchgate.net

Strategic Utility of 5 Chloro 4 Iodo 2 Ethoxypyridine in Complex Organic Synthesis and Material Science

Role as a Versatile Synthetic Building Block

The strategic placement of chloro, iodo, and ethoxy groups on the pyridine (B92270) ring endows 5-Chloro-4-iodo-2-ethoxypyridine with significant potential as a versatile intermediate in organic synthesis. The differential reactivity of the C-I and C-Cl bonds is a key feature, allowing for sequential and site-selective cross-coupling reactions.

Precursor for Advanced Pyridine Derivatives with Tunable Properties

The C-I bond in this compound is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity difference allows for the selective introduction of a wide range of substituents at the C4 position while leaving the C5-chloro group intact for subsequent transformations. This two-step functionalization strategy enables the synthesis of highly substituted and electronically diverse pyridine derivatives. The nature of the substituents introduced can be tailored to fine-tune the electronic and steric properties of the final molecule, which is a critical aspect in the design of new materials and biologically active compounds.

Integration into Polycyclic Heterocyclic Systems (e.g., Azaindoles)

Polycyclic heterocyclic systems, particularly azaindoles, are important scaffolds in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs. The structure of this compound makes it a plausible precursor for the synthesis of certain azaindole isomers. For instance, a Sonogashira coupling at the C4-iodo position with a suitable terminal alkyne, followed by an intramolecular cyclization, could potentially lead to the formation of a pyrrole (B145914) ring fused to the pyridine core, thereby constructing an azaindole framework. The remaining chloro and ethoxy groups on the pyridine ring would offer further points for diversification.

Scaffold for Combinatorial Library Synthesis in Research

The orthogonal reactivity of the iodo and chloro substituents makes this compound an attractive scaffold for the generation of combinatorial libraries of pyridine derivatives. A library could be rapidly assembled by first performing a diverse set of cross-coupling reactions at the reactive C4-iodo position with a variety of building blocks. Subsequently, the less reactive C5-chloro position could be subjected to a second round of diversification reactions, potentially under more forcing conditions or with different catalytic systems. This approach would allow for the systematic exploration of the chemical space around the pyridine core, which is a valuable strategy in drug discovery and materials science research for identifying compounds with desired properties.

Development of Functional Molecules and Advanced Materials

The ability to generate a wide array of substituted pyridine derivatives from this compound opens the door to the development of novel functional molecules and advanced materials with tailored properties.

Probes for Biochemical and Biophysical Studies

The pyridine scaffold is a key component of many fluorescent probes and imaging agents. By attaching fluorophores or other reporter groups to the this compound core via the cross-coupling strategies mentioned above, it is conceivable to design novel probes for biochemical and biophysical studies. The specific substitution pattern on the pyridine ring can be used to modulate the photophysical properties of the probe, such as its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. Furthermore, the introduction of specific binding moieties could allow for the targeting of these probes to particular proteins or cellular compartments.

Ligands in Catalysis and Coordination Chemistry

Pyridine-based ligands are ubiquitous in coordination chemistry and homogeneous catalysis due to their ability to coordinate to a wide range of metal centers and influence their catalytic activity. The functionalization of this compound with phosphine (B1218219), amine, or other coordinating groups could lead to the synthesis of novel bidentate or tridentate ligands. The electronic and steric properties of these ligands could be systematically varied by changing the substituents on the pyridine ring, allowing for the fine-tuning of the catalytic performance of the corresponding metal complexes in various organic transformations. The ethoxy group at the C2 position, in particular, can exert a significant steric and electronic influence on the coordination environment around a metal center.

Components in Supramolecular Assemblies

The distinct electronic and steric properties of this compound make it an excellent candidate for constructing complex supramolecular assemblies. The assembly of these structures is governed by a variety of non-covalent interactions, which are highly directional and predictable.

The presence of both chlorine and iodine atoms on the pyridine ring is particularly significant. The iodine atom, due to its large size and polarizability, is a strong halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). In concert with the chlorine atom, these sites can direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional networks. For instance, studies on similar halopyridines have shown that C−I···N halogen bonds are a powerful tool in crystal engineering, guiding the formation of specific architectures. tuni.fi The nitrogen atom within the pyridine ring itself can act as a halogen bond acceptor, facilitating self-assembly.

Furthermore, the pyridine ring can participate in π-stacking interactions, another crucial force in the organization of supramolecular structures. The ethoxy group can influence these interactions and also participate in weaker hydrogen bonding. The interplay of halogen bonding, π-stacking, and hydrogen bonding allows for a high degree of control over the final supramolecular architecture, making this compound a valuable component for designing functional materials. tuni.fi

Rational Design of Bioactive Scaffolds

The this compound scaffold is a valuable starting point for the rational design of molecules with potential biological relevance. Its utility lies in the ability to systematically modify its structure to probe and modulate interactions with biomolecules. This design process often begins with computational studies before any synthesis is undertaken.

Structural Modification for Modulating Molecular Interactions with Biomolecules

The three distinct functional groups on the this compound ring offer independent handles for chemical modification, allowing for a fine-tuning of its properties to achieve desired interactions with biological targets. The iodine atom is particularly useful as it readily participates in cross-coupling reactions, such as Suzuki-Miyaura reactions. This allows for the introduction of a wide variety of aryl or heteroaryl groups at the 4-position, enabling the exploration of different binding pockets in a target protein.

The chlorine atom at the 5-position and the ethoxy group at the 2-position also offer opportunities for modification. The ethoxy group can be varied to other alkoxy groups to probe hydrophobic pockets or to improve properties like solubility. The chlorine can be replaced through nucleophilic aromatic substitution, although this is generally less facile than cross-coupling on the iodo-position. This multi-faceted reactivity is a key asset in medicinal chemistry, where the goal is to build a library of related compounds to understand structure-activity relationships. chemimpex.comnih.gov The ability to create diverse molecular architectures from a single, versatile core is a cornerstone of modern drug discovery. nih.gov

In Silico Screening and Molecular Docking for Target Identification

Before synthesizing derivatives, computational methods like in silico screening and molecular docking are often employed to predict how molecules based on the this compound scaffold might interact with potential biological targets. nih.govresearchgate.net Molecular docking programs can simulate the binding of a ligand to the active site of a protein, providing insights into the potential binding mode and affinity. nih.gov

For a scaffold like this compound, docking studies can help prioritize which derivatives to synthesize. For example, a computational chemist could model the introduction of various substituents at the 4-position (via the iodine) and predict which ones are most likely to form favorable interactions with amino acid residues in a target's binding site. researchgate.netnih.gov These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. nih.govnih.gov

This in silico approach saves significant time and resources by focusing synthetic efforts on compounds with the highest probability of being of interest. The results from docking studies, such as predicted binding energies and the visualization of binding poses, provide a rational basis for the design of new molecules. researchgate.netmdpi.comresearchgate.net

Emerging Research Frontiers and Future Directions in 5 Chloro 4 Iodo 2 Ethoxypyridine Studies

Exploiting New Catalytic Systems for Functionalization

The functionalization of halogenated pyridines is dominated by transition-metal-catalyzed cross-coupling reactions. Future research will focus on developing novel catalytic systems that offer greater efficiency, selectivity, and substrate scope. For a molecule like 5-Chloro-4-iodo-2-ethoxypyridine, the primary challenge and opportunity lie in selectively reacting at either the C-I or C-Cl bond. The carbon-iodine bond is weaker and thus more reactive, making the 4-position the typical site for reactions like Suzuki, Heck, and Sonogashira couplings.

Emerging research is exploring:

Earth-Abundant Metal Catalysts: Moving beyond precious metals like palladium, researchers are developing catalysts based on iron, copper, and nickel. An iron-catalyzed cyclization has been shown to produce symmetrical pyridines in high yields. rsc.org These catalysts offer lower cost and reduced environmental impact.

Photoredox Catalysis: Light-driven catalytic cycles can enable transformations under mild conditions that are often not achievable with traditional thermal methods.

Dual-Catalyst Systems: Combining two different catalysts can facilitate tandem reactions, where an initial cross-coupling is followed by another transformation in a one-pot process, increasing synthetic efficiency.

The table below illustrates potential catalytic systems for the selective functionalization of the C-I bond in this compound.

| Coupling Reaction | Typical Catalyst | Coupling Partner | Resulting Functional Group at C4 |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Ar-B(OH)₂ | Aryl |

| Heck | Pd(OAc)₂ / Ligand | Alkene | Alkenyl |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Alkyne | Alkynyl |

| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand | R₂NH | Amino |

| Stille | Pd(PPh₃)₄ | R-Sn(Bu)₃ | Alkyl/Aryl |

Investigation of Photochemical and Electrochemical Reactivity

The study of how this compound interacts with light and electricity is a nascent field with significant potential. The pyridine (B92270) ring, substituted with both electron-withdrawing (Cl, I) and electron-donating (OEt) groups, possesses a unique electronic profile that could be exploited.

Photochemical Reactions: Research into the photoelectrocyclization of substituted pyridines has shown that these compounds can form complex polycyclic structures upon irradiation. nih.gov The substituents play a critical role in the diastereoselectivity of these reactions. nih.gov Investigating the photochemical behavior of this compound could lead to novel synthetic routes for complex heterocyclic scaffolds.

Electrochemical Synthesis: Electrosynthesis uses electrical current to drive chemical reactions, often avoiding harsh reagents. This technique could be used for selective reduction or oxidation of the pyridine ring or for mediating coupling reactions. For instance, the redox potential could be tuned to selectively activate the C-I or C-Cl bond, offering a new dimension of control.

Green Chemistry Approaches for Synthesis of Halogenated Pyridines

Traditional methods for synthesizing substituted pyridines can involve hazardous reagents and generate significant waste. Green chemistry principles are being increasingly applied to mitigate these issues. rasayanjournal.co.in Future research will likely focus on developing a green synthesis for this compound and its analogs.

Key green approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and increase yields. nih.gov A one-pot, four-component reaction to synthesize pyridine derivatives under microwave irradiation resulted in excellent yields (82-94%) in just 2-7 minutes. nih.govresearchgate.net

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains portions of all reactants. rasayanjournal.co.in This improves atom economy and reduces the number of purification steps.

Use of Green Solvents: Replacing volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids minimizes environmental impact. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, for example by using mechanochemical grinding (ball milling), represents an even greener approach. rasayanjournal.co.inmdpi.com

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 6-9 hours | 2-7 minutes |

| Yield | 71-88% | 82-94% |

| Energy Consumption | High | Low |

| Process Complexity | Often requires multiple steps | Amenable to one-pot synthesis |

Advanced Characterization Techniques for In Situ and Real-Time Analysis

Understanding the precise mechanism of reactions involving this compound is crucial for optimizing conditions and discovering new reactivity. Traditional methods analyze the final product, but advanced in situ techniques allow chemists to observe the reaction as it happens. researchgate.net

In Situ Spectroscopy: Techniques like Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, products, and, most importantly, short-lived reaction intermediates in real-time. researchgate.net This provides invaluable mechanistic data, helping to identify the active catalytic species and reaction pathways.

Mass Spectrometry: Real-time mass spectrometry can track the evolution of species in a reaction mixture, providing kinetic and mechanistic information.

X-ray Crystallography: While typically used for stable solids, advances in crystallography allow for the study of transient species trapped at low temperatures, providing a definitive structural snapshot of an intermediate.

| Technique | Information Provided | Application Example |

|---|---|---|

| In Situ FTIR | Changes in vibrational modes (bond formation/breaking) | Observing the oxidative addition of a Pd(0) catalyst into the C-I bond |

| In Situ NMR | Changes in the chemical environment of nuclei (¹H, ¹³C, ³¹P) | Tracking the conversion of starting material to product and identifying intermediates |

| In Situ Raman | Information on symmetric vibrations and low-frequency modes | Characterizing catalyst-substrate interactions on a solid support |

| Surface Photovoltage Spectroscopy | Information on band structure and electronic states | Characterizing the electronic properties of novel materials derived from the compound. researchgate.net |

Integration with Automated Synthesis and High-Throughput Experimentation

The optimization of chemical reactions, such as finding the best catalyst, ligand, solvent, and temperature for a cross-coupling reaction on this compound, can be a laborious process. High-Throughput Experimentation (HTE) uses automation and miniaturization to perform hundreds of reactions in parallel. youtube.commt.com

The HTE workflow involves:

Design of Experiment (DoE): A statistical method is used to rationally design an array of experiments covering a wide range of parameters. bohrium.com

Automated Preparation: Robotic liquid and solid handlers accurately dispense reagents into multi-well plates (e.g., 96-well plates). mt.com

Parallel Reaction: The plates are heated or cooled in parallel reactor blocks, ensuring all reactions run under precisely controlled conditions.

Rapid Analysis: Automated analytical techniques, such as LC-MS or GC-MS, are used to quickly determine the outcome of each experiment. researchgate.net

This integration accelerates the discovery of optimal reaction conditions from weeks or months to days, significantly increasing research productivity. bohrium.comacs.org

Theoretical Predictions for Undiscovered Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules before a single experiment is performed. nih.gov For this compound, theoretical studies can:

Predict Reaction Sites: Calculate the electron density at each atom to confirm that the C4 position is the most susceptible to nucleophilic attack or oxidative addition. imperial.ac.uk

Calculate Reaction Barriers: Model the energy profile of a potential reaction to determine its feasibility and predict the major product. This can be used to compare the activation energy for reacting at the C-I vs. C-Cl bond.

Design Novel Catalysts: Simulate the interaction between the pyridine substrate and various metal catalysts to rationally design more effective catalytic systems.

Predict Properties: Calculate properties like the molecule's dipole moment, stability, and spectral characteristics, which can guide its application in materials science. Theoretical analyses can predict how substituents will affect the stability and tautomeric preferences of pyridine derivatives. researchgate.net

By predicting undiscovered reactivity, theoretical studies can guide experimental chemists toward the most promising areas of research, saving time and resources.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-4-iodo-2-ethoxypyridine, and how can regioselectivity be controlled?

- Methodological Answer : Sequential halogenation is typically employed. Chlorination at the 5-position can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . For iodination at the 4-position, potassium iodide (KI) with a copper(I) iodide (CuI) catalyst in dimethylformamide (DMF) at 80°C is effective . Regioselectivity is influenced by the ethoxy group at position 2, which directs electrophilic substitution to the para position (position 4), while steric effects guide chlorine to position 5. Table 1 : Synthetic Conditions for Analogous Halogenated Pyridines

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chlorination | SOCl₂ | Reflux, 6h | 85% | |

| Iodination | KI, CuI | DMF, 80°C, 12h | 78% |

Q. What are recommended storage conditions and handling protocols for this compound?

- Methodological Answer : Store in amber glass containers under inert atmosphere (argon) at room temperature to prevent degradation from light and moisture . For long-term stability, maintain at -20°C with desiccants. Use glove boxes for air-sensitive reactions, and verify purity (>98%) via HPLC before critical experiments .

Q. How should researchers purify this compound, and what analytical methods confirm purity?

- Methodological Answer : Purify via column chromatography (silica gel, hexane:EtOAc gradient) followed by recrystallization from ethanol/water mixtures . Confirm purity using:

- HPLC (UV detection at λ=254 nm) .

- ¹H/¹³C NMR to verify substitution patterns (e.g., ethoxy proton resonance at δ 1.2–1.5 ppm) .

- Mass spectrometry for molecular ion confirmation (expected m/z: 299.47) .

Advanced Research Questions

Q. How do electronic and steric factors influence substitution patterns in this compound synthesis?

- Methodological Answer : The ethoxy group at position 2 acts as an electron-donating group (EDG), directing electrophiles to position 4. Steric hindrance from the bulky iodo substituent at position 4 limits reactivity at adjacent positions, favoring chlorination at position 5. Computational modeling (DFT, B3LYP/6-31G*) can predict electron density distribution, corroborated by X-ray crystallography of similar iodo-pyridines .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations identify nucleophilic (C-I bond) and electrophilic (C-Cl bond) sites. Fukui indices and molecular electrostatic potential (MEP) maps guide predictions for Suzuki-Miyaura couplings. Compare computational results with experimental data (e.g., reaction yields with Pd catalysts) to validate models .

Q. How can researchers resolve contradictions in reported biological activities of halogenated pyridines?

- Methodological Answer : Systematically evaluate:

- Compound purity : Use HPLC and elemental analysis to rule out impurities .

- Assay conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) .

- Biological models : Compare primary vs. immortalized cell lines. Meta-analyses of literature data, weighted by methodological rigor, can identify consensus trends .

Q. What strategies optimize solubility for in vitro assays involving this compound?

- Methodological Answer : Test co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes. Phase solubility diagrams determine optimal solvent ratios (e.g., EtOH/PBS). Monitor stability via UV-Vis spectroscopy (λ=270 nm for pyridine derivatives) .

Data Analysis and Presentation Guidelines

- Critical Evaluation : When reporting reaction yields, include error margins (±2–5%) and statistical tests (e.g., t-tests) to assess reproducibility .

- Structural Confirmation : Always correlate NMR data with computational predictions (e.g., ChemDraw simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.